molecular formula C11H12Cl3NO2 B1376560 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride CAS No. 1423024-44-5

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride

Cat. No.: B1376560
CAS No.: 1423024-44-5
M. Wt: 296.6 g/mol
InChI Key: FJLINCCPBFMRTD-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of acetic acid derivatives. This compound is characterized by the presence of a cyclopropylamino group and dichlorophenyl group attached to the acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Introduction of the dichlorophenyl group: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

    Coupling of the cyclopropylamino and dichlorophenyl groups: This is done through a series of reactions that link these groups to the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-2-(4-chlorophenyl)acetic acid hydrochloride: Similar structure but with a single chlorine atom.

    2-(Cyclopropylamino)-2-(3,5-dimethylphenyl)acetic acid hydrochloride: Similar structure with methyl groups instead of chlorine.

Uniqueness

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-7-3-6(4-8(13)5-7)10(11(15)16)14-9-1-2-9;/h3-5,9-10,14H,1-2H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLINCCPBFMRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
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2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
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2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
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2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
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2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
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2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride

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